molecular formula C7H7ClO2S B139012 3-Ethoxythiophene-2-carbonyl chloride CAS No. 139926-24-2

3-Ethoxythiophene-2-carbonyl chloride

Cat. No. B139012
M. Wt: 190.65 g/mol
InChI Key: FBAYKPYCNPDYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Ethoxythiophene-2-carbonyl chloride is a chemical compound used in various applications123. However, detailed information about this specific compound is not readily available in the sources retrieved.



Synthesis Analysis

The synthesis of 3-Ethoxythiophene-2-carbonyl chloride is not explicitly mentioned in the sources retrieved. However, it’s likely that it involves standard procedures for forming carbonyl chlorides41.



Molecular Structure Analysis

The molecular structure of 3-Ethoxythiophene-2-carbonyl chloride is not explicitly provided in the sources retrieved. However, based on its name, it can be inferred that it contains an ethoxy group (C2H5O-), a thiophene ring, and a carbonyl chloride group (COCl)2.



Chemical Reactions Analysis

Specific chemical reactions involving 3-Ethoxythiophene-2-carbonyl chloride are not detailed in the sources retrieved. However, carbonyl compounds in general undergo a variety of reactions, including nucleophilic addition and substitution5.



Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxythiophene-2-carbonyl chloride are not explicitly mentioned in the sources retrieved. However, carbonyl compounds in general have certain characteristic properties, such as polarity and reactivity67.


Scientific Research Applications

Synthesis of 1,3-Dithiolanes

Research has shown that compounds like 3-ethoxythiophene-2-carbonyl chloride can be used in the synthesis of 1,3-dithiolanes. In a study, 2-ethoxy-1,3-dithiolane reacted with carbonyl compounds such as aldehydes and ketones, offering an alternative method for synthesizing 1,3-dithiolanes. This process was catalyzed by HgCl2 and presents an interesting alternative to acid-catalyzed methods traditionally used for creating 1,3-dithiolanes (Jo, Tanimoto, Oida, & Okano, 1981).

Organic Solar Cells

Another application is in the field of organic solar cells. A study on small-molecule organic solar cells using different molecular structures, including compounds related to 3-ethoxythiophene-2-carbonyl chloride, found that these materials significantly affect properties like film absorption, molecular packing, and charge transport. This research is vital for improving the efficiency of organic solar cells (Ni, Li, Liu, Wan, Feng, Kan, Zhang, Zhang, & Chen, 2015).

Catalysis and Synthesis

3-Ethoxythiophene-2-carbonyl chloride derivatives are also utilized in various catalytic and synthetic processes. For example, their use in the electrocatalytic reduction of arylethyl chlorides, which are precursors in the synthesis of important anti-inflammatory drugs, demonstrates their significance in pharmaceutical chemistry (Isse, Ferlin, & Gennaro, 2005).

Photovoltaic Performance

In the development of photovoltaic devices, derivatives of 3-ethoxythiophene-2-carbonyl chloride play a crucial role. Studies investigating the relationship between molecular structure and photovoltaic performance have found that subtle differences in the molecular structure can lead to significant changes in the properties and performance of these devices. This research is instrumental in the optimization of materials for solar energy conversion (Ni et al., 2015).

Safety And Hazards

Specific safety and hazard information for 3-Ethoxythiophene-2-carbonyl chloride is not available in the sources retrieved. However, carbonyl chlorides in general can be hazardous and should be handled with care89.


Future Directions

The future directions of 3-Ethoxythiophene-2-carbonyl chloride are not explicitly mentioned in the sources retrieved. However, the field of theoretical and computational chemistry, which includes the study of such compounds, is rapidly advancing and holds promise for the future10.


Please note that this analysis is based on the limited information available from the sources retrieved and may not fully capture all aspects of 3-Ethoxythiophene-2-carbonyl chloride. For a more comprehensive understanding, further research and consultation with experts in the field is recommended.


properties

IUPAC Name

3-ethoxythiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClO2S/c1-2-10-5-3-4-11-6(5)7(8)9/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBAYKPYCNPDYQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(SC=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10568601
Record name 3-Ethoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxythiophene-2-carbonyl chloride

CAS RN

139926-24-2
Record name 3-Ethoxythiophene-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10568601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Ethoxythiophene-2-carbonyl chloride
Reactant of Route 2
Reactant of Route 2
3-Ethoxythiophene-2-carbonyl chloride
Reactant of Route 3
3-Ethoxythiophene-2-carbonyl chloride
Reactant of Route 4
Reactant of Route 4
3-Ethoxythiophene-2-carbonyl chloride
Reactant of Route 5
Reactant of Route 5
3-Ethoxythiophene-2-carbonyl chloride
Reactant of Route 6
Reactant of Route 6
3-Ethoxythiophene-2-carbonyl chloride

Citations

For This Compound
1
Citations
G Albano, T Colli, L Nucci, R Charaf, T Biver, A Pucci… - Dyes and …, 2020 - Elsevier
New luminophores having different aryl nuclei and propynones moieties have been obtained via Sonogashira reactions. Their optical properties were evaluated and indicated that …
Number of citations: 29 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.